Physicochemical Profile: Boiling Point and Lipophilicity Distinguish Ethyl from Methyl Ester Analogs
The ethyl ester group in the target compound confers distinct physicochemical properties compared to its methyl ester analog (Methyl 1,3,5-triazine-2-carboxylate), which are critical for purification and formulation. The ethyl ester exhibits a calculated boiling point of 299.4°C at 760 mmHg, which is significantly higher than the predicted boiling point for the methyl analog (~260-270°C), directly impacting distillation and high-temperature reaction suitability . Furthermore, the increased carbon chain length of the ethyl group results in a higher calculated logP (estimated ~0.8-1.0) compared to the methyl ester (estimated ~0.2-0.4), as determined by fragment-based methods, which can influence its partitioning in biphasic reactions and chromatographic retention time .
| Evidence Dimension | Boiling Point (760 mmHg) |
|---|---|
| Target Compound Data | 299.4°C (calculated) |
| Comparator Or Baseline | Methyl 1,3,5-triazine-2-carboxylate (estimated ~260-270°C) |
| Quantified Difference | ~30-40°C higher |
| Conditions | Calculated using ACD/Labs Percepta Platform; in silico prediction. |
Why This Matters
The higher boiling point allows for processing at elevated temperatures without premature evaporation, offering greater operational flexibility in solvent removal and distillation compared to the methyl ester analog.
